(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-cmethyl-3-O-methyl-A-l-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-B-d-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadeca
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Overview
Description
Gamithromycin is a semi-synthetic macrolide antibiotic used primarily in veterinary medicine. It is known for its effectiveness in treating respiratory diseases in cattle, pigs, and sheep. This compound belongs to the azalide subclass of macrolides, characterized by a 15-membered lactone ring with an alkylated nitrogen at the 7a-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamithromycin involves multiple steps starting from erythromycin A. The process includes:
- Final conversion to gamithromycin .
Synthesis of 9 (E)-9-deoxy-9-oxyiminoerythromycin A: from erythromycin A.
Conversion to 9 (Z)-9-deoxy-9-oxyiminoerythromycin A: .
Formation of 9-deoxy-12-deoxy-9,12-epoxy-8a,9-didehydro-8a-aza-8a-homoerythromycin A: .
Synthesis of 9-deoxy-8a-aza-8a-homoerythromycin A: .
Industrial Production Methods
The industrial production of gamithromycin follows similar synthetic routes but is optimized for large-scale production. The process involves the use of reducing agents like sodium triacetoxyborohydride and solvents such as anhydrous methanol. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Gamithromycin undergoes various chemical reactions, including:
- Oxidation : Gamithromycin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
- Reduction : Reduction reactions can modify the functional groups present in gamithromycin.
- Substitution : Substitution reactions can occur at different positions on the lactone ring or the sugar moieties.
Common Reagents and Conditions
- Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Substitution Reagents : Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Gamithromycin has a wide range of scientific research applications:
- Chemistry : Used as a model compound for studying macrolide antibiotics.
- Biology : Investigated for its effects on bacterial protein synthesis.
- Medicine : Primarily used in veterinary medicine for treating respiratory diseases in livestock.
- Industry : Employed in the development of new antibiotics and veterinary drugs .
Mechanism of Action
Gamithromycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action is both bacteriostatic and bactericidal, depending on the concentration and the type of bacteria. The molecular target is the peptidyl transferase center of the ribosome, which is essential for protein elongation .
Comparison with Similar Compounds
Similar Compounds
- Erythromycin : The parent compound from which gamithromycin is derived.
- Azithromycin : Another azalide with a similar mechanism of action.
- Tulathromycin : A macrolide used for similar veterinary applications.
Uniqueness
Gamithromycin is unique due to its enhanced pharmacokinetic properties, such as rapid absorption and prolonged action at the target site. It also has a lower minimum inhibitory concentration (MIC) against certain pathogens compared to other macrolides .
Properties
Molecular Formula |
C40H76N2O12 |
---|---|
Molecular Weight |
777.0 g/mol |
IUPAC Name |
(3S,10R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one |
InChI |
InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38-,39-,40-/m1/s1 |
InChI Key |
VWAMTBXLZPEDQO-YBXUXQNGSA-N |
Isomeric SMILES |
CCCN1CC(C([C@](C(OC(=O)C(C(C(C([C@](CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3C[C@@](C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |
Canonical SMILES |
CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |
Origin of Product |
United States |
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